N-(3,4-dimethoxyphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide
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Overview
Description
This would include the compound’s systematic name, any common names, its molecular formula, and its structure.
Synthesis Analysis
This would detail the methods used to synthesize the compound, including any necessary reagents and conditions.Molecular Structure Analysis
This would involve examining the compound’s molecular geometry, bond lengths and angles, and any notable structural features.Chemical Reactions Analysis
This would cover the compound’s reactivity, including common reactions it undergoes and the products of those reactions.Physical And Chemical Properties Analysis
This would include properties like melting point, boiling point, solubility, and spectral data.Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed various methods for synthesizing acetamide derivatives, including those related to N-(3,4-dimethoxyphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide. These methods often involve catalysis, condensation reactions, and modifications to improve yields and efficiency. For instance, novel synthesis routes have been explored for creating derivatives with potential for further chemical and biological application, demonstrating the versatility and chemical interest in such compounds (Yu et al., 2014; Fenga, 2007).
Biological and Pharmacological Applications
Several studies have focused on the biological activities of acetamide derivatives. These activities range from antimicrobial and antitumor properties to their use in the synthesis of heterocyclic systems that may serve as leads for drug development. For example, derivatives have shown antimicrobial activity, indicating their potential use in developing new antimicrobial agents (Fahim & Ismael, 2019). Furthermore, compounds have been synthesized for evaluation as anticancer agents, highlighting the ongoing research into acetamide derivatives for therapeutic purposes (Yurttaş, Tay, & Demirayak, 2015).
Safety And Hazards
This would cover any known hazards associated with the compound, such as toxicity or flammability.
Future Directions
This would discuss potential areas for further research or applications of the compound.
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O4S2/c1-14-4-6-15(7-5-14)23-21(27)13-31-22-25-17(12-30-22)11-20(26)24-16-8-9-18(28-2)19(10-16)29-3/h4-10,12H,11,13H2,1-3H3,(H,23,27)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFXNSYSNJOWGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide |
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